molecular formula C13H15NO3 B1620965 N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide CAS No. 69069-03-0

N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide

Cat. No.: B1620965
CAS No.: 69069-03-0
M. Wt: 233.26 g/mol
InChI Key: DDGVTEAOSKORJC-UHFFFAOYSA-N
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Description

N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide: is a chemical compound with the molecular formula C13H15NO3 It is known for its unique structural features, which include an acetyl group, an allyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-acetyl-2-allyl-3-hydroxybenzaldehyde and acetamide.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 4-acetyl-2-allyl-3-hydroxybenzaldehyde and the amide group of acetamide. This reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions.

    Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide: shares structural similarities with other phenylacetamide derivatives, such as N1-(4-acetylphenyl)acetamide and N1-(2-allyl-3-hydroxyphenyl)acetamide.

Uniqueness

  • The presence of both the allyl and hydroxy groups in this compound makes it unique compared to other similar compounds. These functional groups contribute to its distinct reactivity and potential applications in various fields.

Properties

IUPAC Name

N-(4-acetyl-3-hydroxy-2-prop-2-enylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-4-5-11-12(14-9(3)16)7-6-10(8(2)15)13(11)17/h4,6-7,17H,1,5H2,2-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGVTEAOSKORJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)NC(=O)C)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379432
Record name N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69069-03-0
Record name N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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